Aurein 3.1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

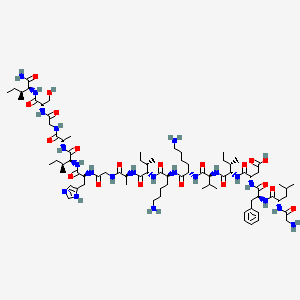

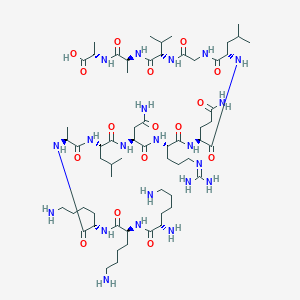

Aurein 3.1 is an antimicrobial peptide known for its potent antibiotic properties. It is part of the aurein family of peptides, which are derived from the skin secretions of the Australian green tree frog, Litoria aurea. This compound exhibits significant activity against Gram-positive bacteria, making it a valuable compound in the fight against bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aurein 3.1 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of this compound involves scaling up the SPPS process. This requires optimization of reaction conditions to ensure high yield and purity. The peptide is then cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Aurein 3.1 primarily undergoes reactions typical of peptides, including:

Oxidation: The oxidation of methionine residues to methionine sulfoxide.

Reduction: Reduction of disulfide bonds to thiol groups.

Substitution: Amino acid substitutions can be introduced to modify the peptide’s properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis or chemical modification.

Major Products: The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with altered amino acid sequences .

Scientific Research Applications

Aurein 3.1 has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in the innate immune system of amphibians and its interaction with bacterial membranes.

Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by antibiotic-resistant strains.

Industry: Utilized in the development of antimicrobial coatings and materials

Mechanism of Action

Aurein 3.1 exerts its antimicrobial effects by interacting with bacterial membranes. It adopts an alpha-helical structure upon contact with the membrane, leading to membrane destabilization and permeabilization. This results in the leakage of cellular contents and ultimately bacterial cell death. The peptide targets the lipid bilayer of the membrane, disrupting its integrity and causing cell lysis .

Comparison with Similar Compounds

Aurein 2.6: Another peptide from the aurein family with similar antimicrobial properties.

Magainin: An antimicrobial peptide from the African clawed frog, Xenopus laevis.

Defensin: A class of antimicrobial peptides found in various organisms, including humans

Comparison: Aurein 3.1 is unique in its high potency against Gram-positive bacteria and its ability to adopt a stable alpha-helical structure in the presence of lipid bilayers. Compared to other antimicrobial peptides like magainin and defensin, this compound has a distinct amino acid sequence and mechanism of action, making it a valuable tool for studying peptide-membrane interactions and developing new antimicrobial agents .

Properties

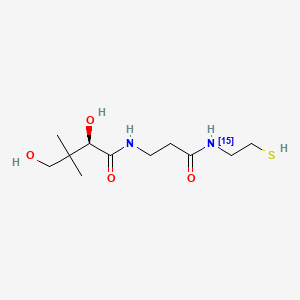

Molecular Formula |

C81H136N22O20 |

|---|---|

Molecular Weight |

1738.1 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C81H136N22O20/c1-15-44(9)64(68(85)110)100-77(119)58(40-104)94-61(107)39-88-70(112)49(14)91-80(122)66(46(11)17-3)102-75(117)56(34-51-37-86-41-89-51)93-60(106)38-87-69(111)48(13)90-79(121)65(45(10)16-2)101-72(114)53(29-23-25-31-83)95-71(113)52(28-22-24-30-82)96-78(120)63(43(7)8)99-81(123)67(47(12)18-4)103-76(118)57(35-62(108)109)98-74(116)55(33-50-26-20-19-21-27-50)97-73(115)54(32-42(5)6)92-59(105)36-84/h19-21,26-27,37,41-49,52-58,63-67,104H,15-18,22-25,28-36,38-40,82-84H2,1-14H3,(H2,85,110)(H,86,89)(H,87,111)(H,88,112)(H,90,121)(H,91,122)(H,92,105)(H,93,106)(H,94,107)(H,95,113)(H,96,120)(H,97,115)(H,98,116)(H,99,123)(H,100,119)(H,101,114)(H,102,117)(H,103,118)(H,108,109)/t44-,45-,46-,47-,48-,49-,52-,53-,54-,55-,56-,57-,58-,63-,64-,65-,66-,67-/m0/s1 |

InChI Key |

NVLUQRRSHVBFHI-PXGMBHJKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382920.png)

![2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid](/img/structure/B12382922.png)

![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)

![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)

![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)